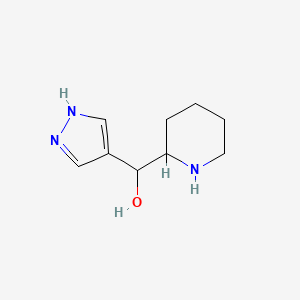![molecular formula C7H10N6 B13086868 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the imidazole and triazole rings followed by their subsequent coupling. One common method involves the reaction of 1-methylimidazole with a suitable triazole precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or triazole rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or triazole rings.
Aplicaciones Científicas De Investigación
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines: These compounds are studied for their potential as positive allosteric modulators of metabotropic glutamate receptors.
1-Methyl-2-hydroxymethylimidazole: This compound is used as a mild base in organic synthesis.
Uniqueness: 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its dual imidazole and triazole rings, which confer distinct chemical properties and reactivity. This duality allows it to participate in a broader range of reactions and applications compared to similar compounds with only one type of ring structure.
Propiedades
Fórmula molecular |
C7H10N6 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
1-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-3-2-9-6(12)4-13-5-10-7(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11) |
Clave InChI |
DPUOIFXNSKJTFM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)

![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)


![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)







